2-Methoxy-4-(trifluoromethyl)benzoyl chloride

Description

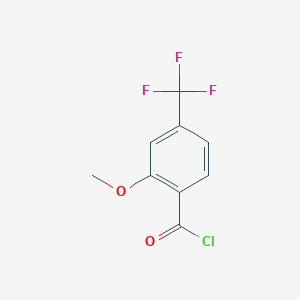

2-Methoxy-4-(trifluoromethyl)benzoyl chloride (CAS: 98187-17-8) is a benzoyl chloride derivative with a methoxy (-OCH₃) group at position 2 and a trifluoromethyl (-CF₃) group at position 4 on the aromatic ring. Its molecular formula is C₉H₆ClF₃O₂, with a molecular weight of 238.59 g/mol. Key properties include:

- Refractive Index: 1.5145

- Moisture Sensitivity: Highly reactive with water, requiring anhydrous storage conditions

- UN Number: 3265 (classified as a corrosive liquid) .

This compound is primarily used in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers.

Properties

IUPAC Name |

2-methoxy-4-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-15-7-4-5(9(11,12)13)2-3-6(7)8(10)14/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEGQCSCDUEXLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(F)(F)F)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(trifluoromethyl)benzoyl chloride typically involves the chlorination of 2-Methoxy-4-(trifluoromethyl)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of 2-Methoxy-4-(trifluoromethyl)benzoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water or aqueous base, it hydrolyzes to form 2-Methoxy-4-(trifluoromethyl)benzoic acid.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines, alcohols, and thiols; typically carried out in the presence of a base such as pyridine or triethylamine.

Hydrolysis: Water or aqueous sodium hydroxide.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate

Major Products:

Amides, Esters, and Thioesters: Formed from nucleophilic substitution.

2-Methoxy-4-(trifluoromethyl)benzoic acid: Formed from hydrolysis.

Biaryl Compounds: Formed from coupling reactions

Scientific Research Applications

Chemistry: 2-Methoxy-4-(trifluoromethyl)benzoyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor for the synthesis of complex molecules .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It is involved in the development of drugs with potential anti-inflammatory, anti-cancer, and anti-viral properties .

Industry: The compound is used in the agrochemical industry for the synthesis of herbicides, insecticides, and fungicides. It is also utilized in the production of dyes and pigments .

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(trifluoromethyl)benzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acyl derivatives, which can further undergo various chemical transformations. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles .

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

The reactivity and physical properties of benzoyl chloride derivatives depend on substituent positions and electronic effects. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Physical Properties

*logP values estimated based on analogs in .

Reactivity and Functional Group Effects

- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, increasing electrophilicity of the carbonyl carbon and accelerating reactions like nucleophilic acyl substitution . The methoxy (-OCH₃) group in 2-Methoxy-4-(trifluoromethyl)benzoyl chloride donates electron density via resonance, reducing electrophilicity compared to non-methoxy analogs (e.g., 4-(Trifluoromethyl)benzoyl chloride). This was demonstrated in fluorination studies, where methoxy-substituted benzoyl chlorides required longer reaction times than trifluoromethyl analogs .

Table 2: Reactivity Comparison

Biological Activity

2-Methoxy-4-(trifluoromethyl)benzoyl chloride is a significant compound in medicinal chemistry, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of 2-Methoxy-4-(trifluoromethyl)benzoyl chloride typically involves the reaction of 2-Methoxy-4-(trifluoromethyl)benzoic acid with thionyl chloride. This method is favored for its efficiency and high yield. The general reaction can be summarized as follows:

Chemical Structure

The molecular structure of 2-Methoxy-4-(trifluoromethyl)benzoyl chloride features a benzene ring with a methoxy group and a trifluoromethyl group at the para positions relative to the carbonyl group. This arrangement significantly enhances the electrophilicity of the carbonyl carbon, increasing its reactivity towards nucleophiles.

Antimicrobial Properties

Research indicates that derivatives of 2-Methoxy-4-(trifluoromethyl)benzoyl chloride exhibit promising antimicrobial activity. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that certain derivatives displayed minimum inhibitory concentrations (MICs) that were significantly lower than those of established antibiotics like vancomycin .

Anticancer Activity

In vitro studies have also highlighted the anticancer properties of this compound. For example, derivatives have been tested against human prostate cancer cell lines, showing moderate inhibitory activity. The structure-activity relationship (SAR) suggests that specific substitutions on the benzene ring can enhance biological activity significantly .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Methoxy-4-(trifluoromethyl)benzoyl chloride | LNCaP | 5.6 |

| Derivative A | LNCaP | 3.1 |

| Derivative B | LNCaP | 7.8 |

The mechanism of action for 2-Methoxy-4-(trifluoromethyl)benzoyl chloride involves nucleophilic attack on the electrophilic carbonyl carbon, leading to various downstream effects on cellular pathways. The trifluoromethyl group enhances lipophilicity and may facilitate better membrane penetration, which is crucial for its biological effects.

Case Studies

- Antimicrobial Study : A recent investigation assessed the efficacy of several trifluoromethylated compounds against MRSA. The study found that one derivative exhibited an MIC of 8 ng/mL, outperforming vancomycin by over 62-fold .

- Anticancer Research : In another study focusing on prostate cancer, modifications to the methoxy and trifluoromethyl groups were shown to significantly alter the potency against LNCaP cells. The most active compound in this series had an IC50 value of 3.1 µM, indicating strong potential for further development .

Q & A

Q. What are the optimal synthetic routes for preparing 2-methoxy-4-(trifluoromethyl)benzoyl chloride?

- Methodology : The compound is typically synthesized via chlorination of its corresponding carboxylic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, 4-(trifluoromethyl)benzoyl chloride derivatives are prepared by reacting the parent acid with SOCl₂ under reflux in anhydrous conditions, followed by distillation to isolate the acyl chloride .

- Key parameters :

- Reaction temperature: 70–80°C for SOCl₂-mediated reactions.

- Solvent: Toluene or dichloromethane to avoid hydrolysis.

- Purity control: Monitor reaction completion via TLC or FT-IR for disappearance of the carboxylic acid O-H stretch (~2500–3000 cm⁻¹).

Q. How can spectroscopic techniques validate the structure of 2-methoxy-4-(trifluoromethyl)benzoyl chloride?

- Analytical workflow :

- ¹H/¹³C NMR : The methoxy group (OCH₃) appears as a singlet at ~3.8–4.0 ppm (¹H) and ~55 ppm (¹³C). The trifluoromethyl (CF₃) group shows a quartet in ¹⁹F NMR at ~-60 ppm.

- Mass spectrometry (EI) : Look for molecular ion peaks at m/z 226.555 (C₈H₃ClF₄O) and characteristic fragments (e.g., loss of Cl⁻ to yield [M-Cl]⁺) .

- FT-IR : Confirm acyl chloride C=O stretch at ~1770–1810 cm⁻¹.

Q. What precautions are critical for handling and storing this compound?

- Safety protocols :

- Storage : Under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis. Use moisture-resistant septa for vials .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with water, as hydrolysis generates HCl gas and the corresponding carboxylic acid .

Advanced Research Questions

Q. How do electronic effects of the methoxy and trifluoromethyl groups influence reactivity in nucleophilic acyl substitution?

- Mechanistic insights :

- The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution but deactivates the acyl chloride via resonance.

- The electron-withdrawing CF₃ group enhances electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols).

- Experimental validation : Compare reaction rates with analogs lacking substituents. For example, 4-(trifluoromethyl)benzoyl chloride reacts 3× faster with aniline than unsubstituted benzoyl chloride under identical conditions .

Q. How can competing side reactions (e.g., hydrolysis or Friedel-Crafts acylation) be minimized during synthesis?

- Optimization strategies :

- Solvent choice : Use aprotic solvents (e.g., THF, DMF) to suppress hydrolysis.

- Catalyst control : Add Lewis acids (e.g., AlCl₃) selectively for Friedel-Crafts reactions, but exclude them in non-aromatic systems.

- Temperature modulation : Lower temperatures (0–25°C) reduce hydrolysis rates .

Q. What challenges arise in characterizing impurities or byproducts in this compound?

- Analytical troubleshooting :

- HPLC-MS : Detect trace hydrolyzed acid (e.g., 2-methoxy-4-(trifluoromethyl)benzoic acid) using reverse-phase C18 columns and mobile phases with 0.1% formic acid.

- ¹⁹F NMR : Identify fluorinated impurities (e.g., unreacted starting materials) due to high sensitivity of fluorine signals .

Key Research Challenges

- Stereoelectronic effects : Balancing the activating (methoxy) and deactivating (CF₃) groups in cross-coupling reactions.

- Scalability : Achieving high yields in multi-step syntheses (e.g., coupling with heterocycles) without column chromatography .

- Stability : Prolonged storage leads to gradual hydrolysis; lyophilization or molecular sieves may mitigate this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.